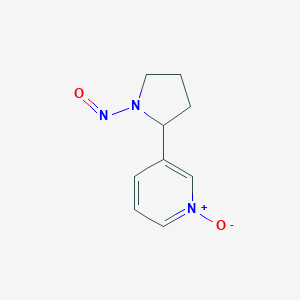
3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
説明
3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium , also known by its CAS number 78246-24-9, is a nitroso derivative of pyridine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and associated case studies.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 179.21 g/mol
- Structure : The compound features a pyridine ring substituted with a nitroso-pyrrolidine moiety, contributing to its unique reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the nitroso group , which can participate in redox reactions. This reactivity leads to various biological effects:
- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. The nitroso group can induce oxidative stress in microbial cells, leading to cell death. Studies have shown that similar compounds exhibit effectiveness against pathogens like Helicobacter pylori and Mycobacterium tuberculosis .
- Neurotoxicity : Research indicates that derivatives of nitrosopyrrolidine can affect neuronal health by inducing oxidative stress and excitotoxicity. For example, the nitroso group may enhance the production of reactive oxygen species (ROS), leading to neuronal damage and cell death .
- Potential Anticancer Effects : Some studies suggest that nitro compounds can exhibit antineoplastic properties. The mechanism may involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation .
Case Study 1: Neurotoxicity Assessment
A study investigating the neurotoxic effects of nitroso compounds found that exposure to this compound resulted in significant neuronal cell death in vitro. The authors reported increased levels of ROS and activation of apoptotic pathways, including caspase activation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of nitro compounds, this compound demonstrated potent activity against several bacterial strains. The compound's ability to disrupt bacterial membrane integrity was highlighted as a key mechanism of action .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Neurotoxic | ROS generation, Apoptosis |
| N-Nitrosopyrrolidine | Carcinogenic, Neurotoxic | DNA damage, Oxidative stress |
| Nitrofurantoin | Antibacterial | Disruption of bacterial protein synthesis |
特性
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-10-12-6-2-4-9(12)8-3-1-5-11(14)7-8/h1,3,5,7,9H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQELURDMDMQXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021057 | |
| Record name | N'-Nitrosonornicotine-1-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78246-24-9 | |
| Record name | N'-Nitrosonornicotine-1-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















